

Icanbelimod for Ulcerative Colitis: A Technical Guide for Researchers

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current research on **icanbelimod** (formerly CBP-307) for the treatment of ulcerative colitis (UC). It is designed to be a comprehensive resource for professionals in the field, detailing the mechanism of action, clinical trial data, and relevant experimental protocols.

Introduction to Icanbelimod

Icanbelimod is an orally administered, selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.[1][2] It is a next-generation small molecule designed to offer a favorable safety and efficacy profile for the treatment of chronic inflammatory diseases, including ulcerative colitis.[3] [4][5] By selectively targeting the S1P1 receptor, **icanbelimod** aims to provide a more targeted immunomodulatory effect compared to less selective S1P receptor modulators.

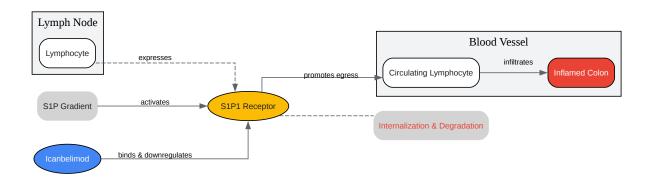
Mechanism of Action: S1P1 Receptor Modulation

Sphingosine-1-phosphate (S1P) is a signaling lipid that plays a crucial role in lymphocyte trafficking from secondary lymphoid organs to the peripheral circulation. This process is primarily mediated by the interaction of S1P with the S1P1 receptor on lymphocytes.

Icanbelimod acts as a functional antagonist of the S1P1 receptor. By binding to S1P1, it causes the internalization and degradation of the receptor, thereby preventing lymphocytes from responding to the S1P gradient and egressing from the lymph nodes. This sequestration



of lymphocytes within the lymph nodes reduces the number of circulating lymphocytes, particularly T cells, that can infiltrate the colonic mucosa and contribute to the inflammatory cascade in ulcerative colitis.



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Caption: S1P1 signaling pathway and the mechanism of action of **Icanbelimod**.

Clinical Development Program

Icanbelimod has been evaluated in Phase 1 studies in healthy volunteers and a Phase 2 clinical trial (CN002) in patients with moderate-to-severe ulcerative colitis.

Phase 1 Study in Healthy Volunteers

A first-in-human, randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of **icanbelimod** in healthy male participants.

Pharmacokinetics: **Icanbelimod** demonstrated rapid absorption with a time to maximum concentration (Tmax) of 4-7 hours.

Pharmacodynamics: A dose-dependent reduction in peripheral blood lymphocyte count was observed.



Table 1: Pharmacodynamic Profile of **Icanbelimod** in Healthy Volunteers (Single Dose)

Dose Level	Mean Maximum Lymphocyte Reduction
0.1 mg	-11%
0.25 mg	-40%
0.5 mg	-71%
2.5 mg	-77%

Table 2: Pharmacodynamic Profile of **Icanbelimod** in Healthy Volunteers (Multiple Doses)

Dose Level	Mean Maximum Lymphocyte Reduction
0.15 mg	-49%
0.25 mg	-75%

Safety: **Icanbelimod** was generally well-tolerated. The most common treatment-emergent adverse events were headache and dizziness. A dose-titration regimen was found to mitigate the first-dose effect on heart rate.

Phase 2 Clinical Trial (CN002) in Ulcerative Colitis

The CN002 study was a multicenter, randomized, double-blind, placebo-controlled trial to evaluate the efficacy and safety of **icanbelimod** in adult patients with moderate-to-severe ulcerative colitis. The study consisted of a 12-week induction period followed by a 36-week maintenance period. A total of 145 patients were enrolled and randomized to receive **icanbelimod** (0.1 mg or 0.2 mg) or placebo once daily.

Table 3: Efficacy of Icanbelimod in the 12-Week Induction Period of the CN002 Trial



Outcome	Icanbelimod 0.2 mg	Placebo
Clinical Remission	Statistically significant improvement vs. placebo	-
Clinical Response	Statistically significant improvement vs. placebo	-

Note: Specific percentages for the induction phase were reported as showing statistically significant improvement, but the exact numbers from a direct source are not provided in the search results.

Table 4: Efficacy of Icanbelimod in the 36-Week Maintenance Period of the CN002 Trial

Patient Group	Outcome	Result
Responders from induction continuing 0.2 mg Icanbelimod (n=21)	Clinical Remission at Week 48	57% (12/21)
Responders from induction continuing 0.2 mg Icanbelimod (n=21)	Completion of Maintenance Period	86% (18/21)
Remitters from induction continuing 0.2 mg Icanbelimod	Sustained Remission at Week 48	80%

Safety: **Icanbelimod** was well-tolerated through the 48-week study period, with safety findings consistent with the induction period. The frequencies of treatment-emergent adverse events were similar between the **icanbelimod** and placebo groups, with most being mild to moderate in severity.

Experimental Protocols

This section details the methodologies for key experiments and assessments typically employed in clinical trials for ulcerative colitis, relevant to the evaluation of **icanbelimod**.

Clinical Trial Workflow



The CN002 Phase 2 trial followed a structured workflow to assess the efficacy and safety of **icanbelimod**.

Caption: Workflow of the Icanbelimod CN002 Phase 2 Clinical Trial.

Assessment of Clinical Activity: The Mayo Score

The Mayo Score is a composite index used to assess the severity of ulcerative colitis. It consists of four components, each scored from 0 to 3, with a total score ranging from 0 to 12.

Table 5: The Full Mayo Score for Ulcerative Colitis

Component	Score 0	Score 1	Score 2	Score 3
Stool Frequency	Normal	1-2 stools/day > normal	3-4 stools/day > normal	≥5 stools/day > normal
Rectal Bleeding	None	Streaks of blood with stool <50% of the time	Obvious blood with stool most of the time	Passing blood alone
Endoscopic Findings	Normal or inactive disease	Mild disease (erythema, decreased vascular pattern, mild friability)	Moderate disease (marked erythema, absent vascular pattern, friability, erosions)	Severe disease (spontaneous bleeding, ulceration)
Physician's Global Assessment	Normal	Mild disease	Moderate disease	Severe disease

Histological Assessment

Histological evaluation of colonic biopsies is a critical component of assessing disease activity and response to treatment in ulcerative colitis. Several validated scoring systems are used in clinical trials.



The Geboes Score (GS) is a comprehensive histological scoring system that evaluates multiple features of inflammation and tissue injury. It is graded from 0 to 5, with subgrades, to provide a detailed assessment of disease activity.

Table 6: Components of the Geboes Score

Grade	Histological Feature
0	Structural change only
1	Chronic inflammation
2	Lamina propria eosinophils/neutrophils
3	Neutrophils in epithelium
4	Crypt destruction
5	Erosions or ulcers

The RHI is a validated histological index that focuses on four key features of active inflammation.

Table 7: Components of the Robarts Histopathology Index

Feature	Scoring
Chronic inflammatory infiltrate	Graded on a scale
Lamina propria neutrophils	Graded on a scale
Neutrophils in the epithelium	Graded on a scale
Surface epithelial injury	Graded on a scale

The Nancy Index is a simpler, three-item histological scoring system that has been validated for use in clinical trials. It is a 5-grade system (0-4) based on the presence of ulceration and the severity of acute and chronic inflammatory infiltrates.

Table 8: Grading of the Nancy Histological Index



Grade	Description
0	Absence of significant histological disease activity
1	Chronic inflammatory infiltrate without acute inflammation
2	Mildly active disease
3	Moderately active disease
4	Severely active disease (ulceration)

Lymphocyte Enumeration

The pharmacodynamic effect of **icanbelimod** is assessed by measuring peripheral blood lymphocyte counts. This is typically performed using flow cytometry.

Protocol Outline for Lymphocyte Enumeration by Flow Cytometry:

- Sample Collection: Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA).
- Antibody Staining: A cocktail of fluorescently labeled monoclonal antibodies specific for lymphocyte surface markers (e.g., CD3 for T cells, CD19 for B cells, CD16/56 for NK cells, and CD45 for pan-leukocyte identification) is added to a defined volume of whole blood.
- Incubation: The sample is incubated to allow the antibodies to bind to the cells.
- Red Blood Cell Lysis: A lysing solution is added to remove red blood cells.
- Data Acquisition: The sample is run on a flow cytometer, which uses lasers to excite the fluorochromes and detectors to measure the emitted light from individual cells.
- Data Analysis: A gating strategy is applied to the flow cytometry data to identify and quantify
 the different lymphocyte subpopulations based on their unique patterns of antigen
 expression. Absolute counts are determined using counting beads or a dual-platform
 method.



Conclusion

Icanbelimod, a selective S1P1 receptor modulator, has demonstrated promising efficacy and a favorable safety profile in the treatment of moderate-to-severe ulcerative colitis. Its mechanism of action, which involves the sequestration of lymphocytes in the lymph nodes, offers a targeted approach to reducing the inflammatory burden in the colon. The data from the Phase 2 CN002 trial supports the continued development of **icanbelimod** as a potential new oral therapy for patients with ulcerative colitis. Further research, including Phase 3 trials, will be crucial to fully elucidate its long-term safety and efficacy and its position in the evolving landscape of ulcerative colitis treatments.

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